molecular formula C2H2NiO5 B142417 Nickel(II) oxalate hydrate CAS No. 126956-48-7

Nickel(II) oxalate hydrate

Cat. No. B142417
CAS RN: 126956-48-7
M. Wt: 164.73 g/mol
InChI Key: DCEDPLWSSQQNGQ-UHFFFAOYSA-L
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Description

Nickel(II) oxalate hydrate is a compound with the molecular formula C2NiO4 . It is also known as nickel (2+) oxalate . It is a green crystalline powder and is highly insoluble in water .


Synthesis Analysis

Nickel(II) oxalate hydrate can be synthesized from an extract solution of nickel laterite using the precipitation method . The best conditions for nickel oxalate synthesis have been determined through experimentation .


Molecular Structure Analysis

Anhydrous nickel oxalate has a monoclinic crystal structure (P2 1/c, sg 14) . The carbon–carbon bond is the weakest one .


Chemical Reactions Analysis

Nickel(II) oxalate hydrate can participate in various chemical reactions. For instance, it can be used as an efficient non-precious electrocatalyst for an improved alkaline oxygen evolution reaction . It can also convert to the oxide when heated (calcined) .


Physical And Chemical Properties Analysis

Nickel(II) oxalate hydrate is a green crystalline powder . It is highly insoluble in water and converts to the oxide when heated (calcined) . The carbon–carbon bond in its structure is the weakest one .

Mechanism of Action

Target of Action

Nickel(II) oxalate hydrate primarily targets the oxygen evolution reaction (OER) in an alkaline medium . The compound acts as an efficient non-precious electrocatalyst, contributing to the development of next-generation electrocatalysts .

Mode of Action

Nickel(II) oxalate hydrate interacts with its targets through a proton decoupled electron transfer (PDET) mechanism . This interaction leads to changes in the overpotential required for the OER, with the compound exhibiting a lower charge transfer resistance and impressive stability performance .

Biochemical Pathways

The compound affects the alkaline oxygen evolution reaction (OER) pathway . Its action results in an improved electrochemical activity, attributed to double layer capacitance (Cdl), which highlights the superiority of Nickel(II) oxalate hydrate over other compounds like NiCo2O4 for the alkaline OER .

Result of Action

The action of Nickel(II) oxalate hydrate leads to the formation of a flake-like porous nanostructure, indicating a distinct transformation in morphology during the alkaline OER process . XPS analysis demonstrates complete oxidation of Ni2+ and Co2+ centres into Ni3+ and Co3+, respectively, under high oxidation potential, thereby indicating active site formation throughout the microstructural network .

Action Environment

The action, efficacy, and stability of Nickel(II) oxalate hydrate are influenced by environmental factors such as the pH of the medium and the reaction temperature . For instance, the compound exhibits 87% faradaic efficiency in an alkaline medium (pH 14) . The synthetic parameters for the preparation of the compound, such as the metal precursor (Ni/Co) ratio, oxalic acid amount, reaction temperature, and time, are optimized to enhance its performance .

Safety and Hazards

Nickel(II) oxalate hydrate may cause cancer by inhalation, sensitization by skin contact, and serious damage to health by prolonged exposure through inhalation . It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Future Directions

Nickel(II) oxalate hydrate has potential applications in the field of energy storage. For example, it can be used as an efficient non-precious electrocatalyst for an improved alkaline oxygen evolution reaction . It can also be formed into various nanorods and nanofibers by use of surfactants .

properties

IUPAC Name

nickel(2+);oxalate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.Ni.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2/q;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEDPLWSSQQNGQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].O.[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2NiO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583775
Record name Nickel(2+) ethanedioate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nickel(II) oxalate hydrate

CAS RN

126956-48-7
Record name Nickel(2+) ethanedioate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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